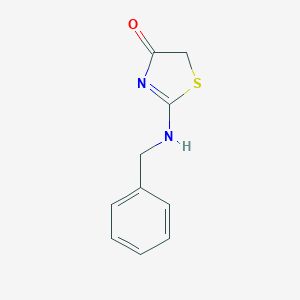

2-Benzylamino-thiazol-4-one

説明

2-Benzylamino-thiazol-4-one is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are a significant class of compounds in medicinal chemistry. The molecular formula of this compound is C10H10N2OS, and it has a molecular weight of 206.264 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylamino-thiazol-4-one typically involves the reaction of phenylthiourea with ethyl chloroacetate in the presence of sodium acetate in ethanol. The mixture is heated under reflux for six hours in an inert atmosphere. The reaction mixture is then concentrated under reduced pressure, diluted with water, and extracted with ethyl acetate. The combined ethyl acetate extracts are dried, filtered, and concentrated to obtain the desired product as a white solid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

化学反応の分析

Types of Reactions: 2-Benzylamino-thiazol-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

科学的研究の応用

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives, including 2-benzylamino-thiazol-4-one, exhibit significant anticancer properties. For instance, a study synthesized a new thiazole derivative that showed strong cytotoxic effects against various human cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer) with IC50 values indicating potent activity . The compound's mechanism of action appears to involve interaction with DNA, suggesting a potential role in developing novel anticancer agents.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HepG-2 | 14.05 |

| MCF-7 | 17.77 | |

| HCT-116 | 29.65 | |

| Hela | 32.68 | |

| WI-38 | 36.17 | |

| Doxorubicin (DOX) | HepG-2 | 4.50 |

| MCF-7 | 4.17 |

The above table summarizes the cytotoxicity of various compounds against different cancer cell lines, indicating that this compound has promising anticancer potential compared to the standard drug Doxorubicin.

Antimicrobial Properties

Thiazole derivatives have also been explored for their antimicrobial activities. Research indicates that compounds like this compound can inhibit the growth of various bacteria and fungi, making them suitable candidates for developing new antimicrobial agents . The structural features of thiazoles contribute to their ability to interact with microbial targets effectively.

Other Pharmacological Activities

In addition to anticancer and antimicrobial properties, thiazole derivatives have been associated with various other biological activities:

- Antioxidant Activity : Thiazole compounds have shown the ability to scavenge free radicals, which can help mitigate oxidative stress-related diseases.

- Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation, providing potential therapeutic benefits in conditions like arthritis.

- Antiviral Properties : Thiazoles have been investigated for their ability to inhibit viral replication, including activity against HIV and other viral pathogens .

Synthesis and Development

The synthesis of thiazole derivatives like this compound often involves multicomponent reactions (MCRs), which are efficient and environmentally friendly methods for producing complex molecules . Recent advances in synthetic methodologies have made it easier to create various thiazole derivatives with tailored biological activities.

Table 2: Synthetic Methods for Thiazole Derivatives

| Methodology | Description |

|---|---|

| Multicomponent Reactions (MCRs) | Efficient synthesis involving multiple reactants |

| One-pot reactions | Simplified procedures yielding high product diversity |

| Microwave-assisted synthesis | Accelerated reactions for improved yields |

Case Studies

Several case studies illustrate the application of thiazole derivatives in drug development:

- Anticancer Drug Development : A recent study synthesized a novel thiazole derivative that exhibited potent cytotoxicity against liver and breast cancer cell lines, leading to further investigations into its mechanism of action and potential as an anticancer drug .

- Antimicrobial Research : Another study focused on evaluating the antimicrobial efficacy of various thiazole derivatives against resistant strains of bacteria, highlighting their potential as new antibiotics in the face of rising antibiotic resistance .

- Pharmacological Screening : A comprehensive screening of thiazole derivatives revealed several candidates with promising anti-inflammatory and antioxidant properties, paving the way for future therapeutic applications .

作用機序

The mechanism of action of 2-Benzylamino-thiazol-4-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

類似化合物との比較

Sulfathiazole: An antimicrobial drug with a thiazole ring.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal drug with a thiazole structure.

Tiazofurin: An antineoplastic drug with a thiazole ring.

Comparison: 2-Benzylamino-thiazol-4-one is unique due to its specific substitution pattern and the presence of a benzylamino group. This structural feature imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a valuable compound in scientific research .

生物活性

2-Benzylamino-thiazol-4-one (CAS No. 17385-69-2) is a heterocyclic compound recognized for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes current research findings on its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 206.264 g/mol. The compound features a thiazole ring, which is crucial for its biological effects.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that several derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism involves disrupting microbial enzyme functions, leading to cell death.

| Pathogen Type | Activity | Reference |

|---|---|---|

| Gram-positive | Effective against Staphylococcus aureus | |

| Gram-negative | Effective against Escherichia coli | |

| Fungal | Effective against Candida albicans |

2. Anticancer Activity

Several studies have highlighted the anticancer potential of this compound derivatives. These compounds have shown promising antiproliferative effects on various cancer cell lines, inducing apoptosis and cell cycle arrest . For instance, specific derivatives were found to inhibit the epidermal growth factor receptor (EGFR), blocking signaling pathways essential for tumor growth.

3. Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin synthesis, and certain derivatives of this compound have been identified as potent inhibitors of this enzyme. For example, some compounds exhibited IC50 values significantly lower than that of kojic acid, a well-known tyrosinase inhibitor . This suggests their potential application in treating hyperpigmentation disorders.

| Compound | IC50 Value (µM) | Comparison to Kojic Acid |

|---|---|---|

| (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one | 0.27 ± 0.03 | 106-fold more potent |

| (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one | 27.5 ± 2.93 | Comparable |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Compounds interact with active sites of enzymes such as tyrosinase and EGFR, inhibiting their functions.

- Apoptosis Induction: Certain derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity: Some derivatives demonstrate the ability to scavenge free radicals, which may mitigate oxidative stress-related diseases.

Case Studies

-

Antimicrobial Efficacy Study:

A study evaluated the antimicrobial properties of various derivatives against clinical isolates of bacteria and fungi. Results indicated that modifications in the benzyl group significantly enhanced antimicrobial potency. -

Cancer Cell Line Study:

In vitro studies on A549 lung cancer cells revealed that specific thiazole derivatives caused significant cell cycle arrest at the G1 phase and increased apoptosis markers compared to untreated controls.

特性

IUPAC Name |

2-benzylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c13-9-7-14-10(12-9)11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJWFHNUQPUHON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=NCC2=CC=CC=C2)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368199 | |

| Record name | 2-Benzylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17385-69-2 | |

| Record name | 2-Benzylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。